molecular formula C9H10Cl3O3PS B1194758 Trichlormetaphos-3 CAS No. 2633-54-7

Trichlormetaphos-3

Cat. No.: B1194758
CAS No.: 2633-54-7
M. Wt: 335.6 g/mol
InChI Key: HBKPGGUHRZPDIE-UHFFFAOYSA-N
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Description

Trichlormetaphos-3: is an organophosphate compound widely used as an insecticide and acaricide. It is a colorless to pale-yellow liquid with an unpleasant odor. This compound is known for its effectiveness in controlling a variety of pests in agriculture, horticulture, and forestry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichlormetaphos-3 typically involves the reaction of dimethyl phosphorochloridothioate with 2-ethylmercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(CH3O)2P(S)Cl+HOCH2CH2SCH2CH3(CH3O)2P(S)OCH2CH2SCH2CH3+HCl\text{(CH}_3\text{O)}_2\text{P(S)Cl} + \text{HOCH}_2\text{CH}_2\text{SCH}_2\text{CH}_3 \rightarrow \text{(CH}_3\text{O)}_2\text{P(S)OCH}_2\text{CH}_2\text{SCH}_2\text{CH}_3 + \text{HCl} (CH3​O)2​P(S)Cl+HOCH2​CH2​SCH2​CH3​→(CH3​O)2​P(S)OCH2​CH2​SCH2​CH3​+HCl

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation and crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Trichlormetaphos-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphate and 2-ethylmercaptoethanol.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Nucleophiles such as amines and thiols can react with the compound under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Hydrolysis: Dimethyl phosphate and 2-ethylmercaptoethanol.

    Substitution: Various substituted phosphates and thiophosphates

Scientific Research Applications

Trichlormetaphos-3 has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.

    Medicine: Research is conducted on its potential therapeutic applications and its role as a pesticide in controlling vector-borne diseases.

    Industry: It is used in the formulation of insecticides and acaricides for agricultural and horticultural applications

Mechanism of Action

The primary mechanism of action of Trichlormetaphos-3 involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

    Demeton-S-methyl: Another organophosphate insecticide with similar properties and uses.

    Parathion: A widely used organophosphate insecticide with a similar mechanism of action.

    Malathion: An organophosphate insecticide used in agriculture and public health.

Uniqueness: Trichlormetaphos-3 is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its effectiveness as an insecticide and acaricide, combined with its relatively low toxicity to non-target organisms, makes it a valuable compound in pest control .

Properties

IUPAC Name

ethoxy-methoxy-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl3O3PS/c1-3-14-16(17,13-2)15-9-5-7(11)6(10)4-8(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKPGGUHRZPDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058041
Record name Trichlormetaphos-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2633-54-7
Record name Trichlormetaphos 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2633-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlorometaphos-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichlormetaphos-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICHLORMETAPHOS-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W31YA209L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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